

# Toxicology and Safety Profile of Sertraline (C<sub>22</sub>H<sub>23</sub>Cl<sub>2</sub>NO<sub>2</sub>): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C<sub>22</sub>H<sub>23</sub>Cl<sub>2</sub>NO<sub>2</sub>

Cat. No.: B12633842

[Get Quote](#)

**Executive Summary:** Sertraline (**C<sub>22</sub>H<sub>23</sub>Cl<sub>2</sub>NO<sub>2</sub>**) is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and various anxiety disorders. While generally considered to have a favorable safety profile compared to older classes of antidepressants, a comprehensive understanding of its toxicology is critical for drug development professionals and researchers. This guide provides an in-depth review of the non-clinical and clinical safety data for sertraline, detailing its pharmacokinetic properties, mechanisms of toxicity, and specific experimental findings. Key toxicological concerns include dose-dependent hepatotoxicity, reproductive and developmental effects, and the potential for inducing oxidative stress. This document summarizes quantitative toxicological data, outlines detailed experimental protocols, and visualizes key toxicity pathways to serve as a technical resource for the scientific community.

## Introduction

Sertraline is a naphthalenamine derivative that functions by potently and selectively inhibiting the presynaptic reuptake of serotonin (5-HT), thereby enhancing serotonergic neurotransmission in the central nervous system.<sup>[1][2]</sup> Unlike tricyclic antidepressants, it has minimal to no significant affinity for adrenergic, cholinergic, dopaminergic, or histaminergic receptors, which contributes to its relatively lower incidence of certain side effects.<sup>[3]</sup> However, its metabolism and off-target effects can lead to specific toxicities. The liver has been identified as a primary target organ in preclinical studies, with observed effects including hepatocellular hypertrophy and fatty changes.<sup>[3][4]</sup> This guide will systematically explore the available toxicological data.

## Non-Clinical Toxicology

A battery of preclinical studies has been conducted in mice, rats, rabbits, and dogs to characterize the toxicological profile of sertraline.[3][5]

### Acute Toxicity

Acute toxicity studies have been performed to determine the minimum lethal dose and acute adverse effects. Following oral administration, the majority of deaths in rodents occurred within 1-3 days.[5]

| Species | Sex    | Route           | Minimum Lethal Dose (mg/kg) | Reference |
|---------|--------|-----------------|-----------------------------|-----------|
| Mouse   | Male   | Oral            | 350                         | [5]       |
| Mouse   | Female | Oral            | 300                         | [5]       |
| Rat     | Male   | Oral            | 1000                        | [5]       |
| Rat     | Female | Oral            | 750                         | [5]       |
| Mouse   | Male   | Intraperitoneal | 50                          | [5]       |
| Rat     | Male   | Intraperitoneal | 50                          | [5]       |

### Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies identified the liver as a consistent target organ across multiple species.[3][6] Observed findings were indicative of hepatic xenobiotic-metabolizing enzyme induction and included:

- Hepatomegaly (enlarged liver)
- Hepatocellular hypertrophy (increase in liver cell size)
- Slightly increased serum transaminase activity
- Proliferation of smooth endoplasmic reticulum

- Hepatocellular fatty change (a minimal toxic effect)[3][6]

In a 28-day study in rats, oral doses of 5, 10, or 20 mg/kg were investigated for cardiotoxic potential.[7] At doses of 10 and 20 mg/kg, significant increases in serum cardiac biomarkers (AST, LDH, cTn-T) and some degenerative histopathological changes were observed, suggesting a potential for cardiotoxicity at higher doses.[7]

## Genotoxicity

Sertraline has been evaluated in an extensive battery of genotoxicity tests and was found to be not genotoxic.[3][6] However, some in vitro and in vivo studies have explored its potential for DNA damage under specific conditions. An in vivo study using the alkaline comet assay and micronucleus test in Wistar rats found no statistically significant DNA damage based on the comet assay results.[8] Conversely, an increase in micronucleus frequency was noted with chronic and high-dose acute treatments, suggesting that chronic administration might affect cell division mechanisms.[8] Another in vitro study using human peripheral lymphocytes found that sertraline did not induce micronucleus formation but did cause a cytotoxic effect by increasing oxidative stress.[9]

## Carcinogenicity

Lifetime carcinogenicity studies have been conducted in rats and mice. In rats, the tests were negative for carcinogenicity.[3][6] In male mice, a slight increase in benign liver tumors (adenomas) was observed.[3][6] This finding was considered to be secondary to the known enzyme-inducing properties of sertraline in the mouse liver and not indicative of a direct carcinogenic risk to humans.[3][6]

## Reproductive and Developmental Toxicity

Sertraline's effects on fertility and development have been assessed in multiple rodent models. While studies in rats and rabbits at maternally toxic doses showed no evidence of teratogenicity, other developmental and reproductive effects were noted.[3]

| Study Type               | Species | Dose Levels (mg/kg/day) | Findings                                                                                                                            | Reference |
|--------------------------|---------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Fertility                | Rat     | 10 (LOAEL)              | Decreased fertility.                                                                                                                | [10]      |
| Male Reproductive        | Rat     | 5, 10, 20               | Dose-dependent increase in sperm DNA damage and histopathological lesions. At 20 mg/kg, decreased sperm count and altered hormones. | [11]      |
| Embryo/Fetal Development | Rabbit  | 40 (NOAEL)              | Not teratogenic.                                                                                                                    | [10]      |
| Embryo/Fetal Development | Rat     | 80 (NOAEL)              | Not teratogenic. Decreased neonatal survival and growth observed.                                                                   | [3][10]   |
| Embryo/Fetal Development | Mouse   | 25, 60                  | Embryotoxic, teratogenic (cleft palate), and fetotoxic (lower fetal weight, increased abnormalities).                               | [12]      |
| Prenatal Exposure        | Rat     | 20                      | Compromised reproductive development in male offspring; alterations in sperm                                                        | [13]      |

morphology and  
motility in  
adulthood.

---

## Pharmacokinetics and Metabolism

Sertraline is slowly absorbed after oral administration, with peak plasma concentrations reached between 4.5 and 8.4 hours.<sup>[14]</sup> It undergoes extensive first-pass metabolism, primarily through N-demethylation by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C19) to form desmethylsertraline, its major but significantly less active metabolite.<sup>[2][14]</sup> The elimination half-life of sertraline is approximately 26 hours.<sup>[14]</sup> The hepatotoxicity associated with sertraline may be mediated by the formation of toxic intermediates during its metabolism.<sup>[2][15]</sup>

## Mechanisms of Toxicity

### Hepatotoxicity and Apoptosis

The primary mechanism of sertraline-induced cytotoxicity, particularly in liver cells, involves the induction of apoptosis through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.<sup>[1][16]</sup> In human hepatoma (HepG2) cells, sertraline exposure leads to an increase in Tumor Necrosis Factor (TNF), which activates a downstream cascade involving MAP4K4 and ultimately JNK (c-Jun N-terminal kinase).<sup>[1][16][17]</sup>

Activated JNK contributes to apoptosis through both intrinsic and extrinsic pathways. It facilitates the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3.<sup>[1][16]</sup> This process is also dependent on Bcl-2 family proteins.<sup>[16]</sup> The activation of both initiator (caspase-8, caspase-9) and executioner (caspase-3) caspases confirms that sertraline-induced cell death is a programmed apoptotic process.<sup>[1][16]</sup>

```
// Nodes SERT [label="Sertraline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNF
  [label="TNF $\alpha$  Expression\nIncreased", fillcolor="#FBBC05", fontcolor="#202124"]; MAP4K4
  [label="MAP4K4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK
  [label="JNK\n(Phosphorylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
```

```
Mito [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC
  [label="Cytochrome c\nRelease)", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9
```

```
[label="Caspase-9\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp8
[label="Caspase-8\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3
[label="Caspase-3\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis
[label="Apoptosis &\nHepatotoxicity", shape=octagon, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges SERT -> TNF [label=" induces"]; TNF -> MAP4K4 [label=" activates"]; MAP4K4 -> JNK
[label=" activates"];

JNK -> Mito [label=" acts on"]; Mito -> CytC;

CytC -> Casp9; TNF -> Casp8 [label=" activates\n(Extrinsic Pathway)"]; Casp9 -> Casp3;
Casp8 -> Casp3; Casp3 -> Apoptosis; } caption: Sertraline-induced apoptotic signaling pathway
in hepatocytes.
```

## Oxidative Stress

Several studies suggest that oxidative stress is a contributing mechanism to sertraline's toxicity. In a study on male reproductive toxicity, decreased levels of glutathione (GSH) and increased malondialdehyde (MDA) were observed in testicular tissue, indicating enhanced oxidative stress.<sup>[11]</sup> Similarly, in vitro studies with human lymphocytes showed that sertraline significantly increased the total oxidant status (TOS) and oxidative stress index (OSI).<sup>[9]</sup> This increase in reactive oxygen species can lead to cellular damage, including DNA damage, and contribute to cytotoxicity.

## Key Experimental Methodologies

### In Vitro Cytotoxicity: LDH Release Assay

This protocol assesses cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

- Cell Line: Human Hepatoma (HepG2) cells.<sup>[1]</sup>
- Culture: Cells are grown in Williams's E medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO<sub>2</sub> atmosphere.<sup>[1]</sup>

- **Seeding:** Cells are seeded at  $2-5 \times 10^5$  cells/mL in 96-well plates and cultured for approximately 24 hours.[1]
- **Treatment:** Culture medium is replaced with medium containing sertraline at various concentrations (e.g., 6.25 to 50  $\mu$ M) or a vehicle control (0.1% DMSO).[1]
- **Incubation:** Cells are incubated for specified time points (e.g., 2, 6, and 24 hours).[1]
- **Analysis:** At the end of the incubation, the activity of LDH in the culture medium is measured using a commercially available assay kit and a microplate reader. The amount of LDH release is proportional to the number of damaged cells.[1]

[Click to download full resolution via product page](#)

## In Vivo Genotoxicity: Comet and Micronucleus Assays

This protocol describes an in vivo study to assess genotoxic potential in rodents.

- Species: Male Wistar albino rats.[\[8\]](#)
- Groups: Animals are divided into groups (n=48 total, distributed across groups) receiving low, medium, and high doses of sertraline (10, 40, 80 mg/kg) and a negative control.[\[8\]](#)
- Administration: Sertraline is administered daily by oral gavage. The study includes both acute (single dose) and chronic (e.g., 28 days) treatment arms.[\[8\]](#)
- Sample Collection: At the end of the treatment period, peripheral blood is collected.
- Comet Assay: Lymphocytes are isolated, embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. DNA damage is quantified by measuring the migration of DNA from the nucleus (the "comet tail").[\[8\]](#)[\[18\]](#)
- Micronucleus Assay: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in peripheral blood lymphocytes to assess chromosomal damage.[\[8\]](#)
- Analysis: Statistical analysis (e.g.,  $p > 0.05$ ) is used to compare the level of DNA damage and micronucleus frequency between treated and control groups.[\[8\]](#)

## Conclusion

The toxicological profile of sertraline is well-characterized, revealing a generally safe compound but with specific, dose-dependent risks. The primary target organ for toxicity in non-clinical studies is the liver, with hepatotoxicity mediated by a well-defined apoptotic signaling cascade involving the TNF-MAP4K4-JNK pathway. While extensive testing has shown sertraline is not genotoxic or carcinogenic in rats, findings of increased sperm DNA damage, reproductive toxicity in male rats, and teratogenicity in mice at certain doses highlight the importance of careful risk-benefit assessment. The provided data and protocols offer a comprehensive technical foundation for researchers and drug development professionals working with this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sertraline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical toxicological evaluation of sertraline hydrochloride. | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Preclinical toxicological evaluation of sertraline hydrochloride. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Evidence for cardiotoxicity associated with sertraline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo genotoxicity assessment of sertraline by using alkaline comet assay and the cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn(pfizer.com) [cdn(pfizer.com)]
- 11. Sertraline-induced reproductive toxicity in male rats: evaluation of possible underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The teratogenic effects of sertraline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Sertraline - Wikipedia [en.wikipedia.org]
- 15. Sertraline Induced Acute Hepatitis: A Case Report [file.scirp.org]
- 16. Sertraline, an antidepressant, induces apoptosis in hepatic cells through the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]

- 18. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Toxicology and Safety Profile of Sertraline (C22H23Cl2NO2): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12633842#toxicology-and-safety-profile-of-c22h23cl2no2]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)